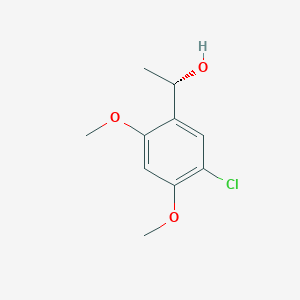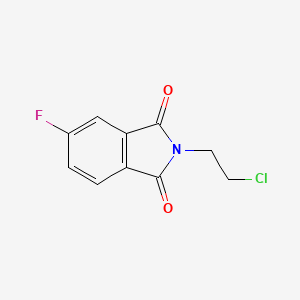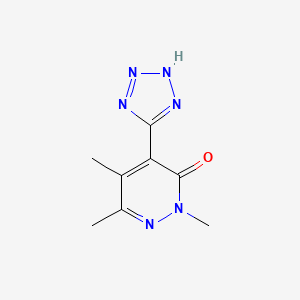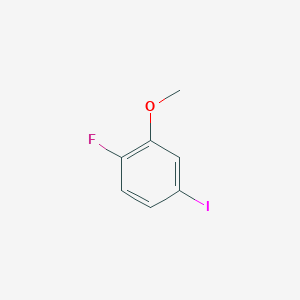
1-Fluoro-4-iodo-2-methoxybenzene
Übersicht
Beschreibung
“1-Fluoro-4-iodo-2-methoxybenzene” is a chemical compound with the molecular formula C7H6FIO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.
Molecular Structure Analysis
The molecular structure of “1-Fluoro-4-iodo-2-methoxybenzene” consists of a benzene ring with a fluorine atom at the 1-position, an iodine atom at the 4-position, and a methoxy group (-OCH3) at the 2-position .Wissenschaftliche Forschungsanwendungen
Conformational Analysis
Research by Barnes et al. (1989) investigates the conformation of α,α,α,-trifluoroanisoles, including 4-fluoro- and 4-iodo-α,α,α-trifluoromethoxybenzene, in liquid crystalline solutions. This study contributes to understanding the potential governing rotation about the phenyl O-bond in these compounds (Barnes, Emsley, Horne, Warnes, Celebre, & Longeri, 1989).Catalyzed Arylation
Averin et al. (2017) explored the Copper(I)-catalyzed arylation of adamantane-containing amines with 1-fluoro-4-iodobenzene. This study is significant in the field of organic synthesis, demonstrating how the structure of amines and the nature of substituents can affect the yield of N-arylation products (Averin, Panchenko, Abel, Maloshitskaya, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2017).Structural Analysis in Crystallography
Saeed et al. (2009) analyzed the structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide, a compound structurally related to 1-Fluoro-4-iodo-2-methoxybenzene. Such studies contribute to understanding the geometric and electronic structure of these compounds in crystallography (Saeed, Khera, Arfan, Simpson, & Stanley, 2009).Investigating Torsional Potentials
Klocker, Karpfen, and Wolschann (2003) studied torsional potentials in methoxy groups of various aromatic compounds, including 4-fluoro-1-methoxybenzenes. Their research offers insights into the relationships between bond distances and torsional potentials, which are crucial in understanding the molecular dynamics of such compounds (Klocker, Karpfen, & Wolschann, 2003).Chemoselective Reduction in Pharmaceutical Intermediate Production
Baramov et al. (2017) investigated the chemoselective, continuous multistep reduction of iodo-nitroaromatics, which includes a compound structurally similar to 1-Fluoro-4-iodo-2-methoxybenzene. This study is relevant to the production of pharmaceutical intermediates, demonstrating the challenges and solutions in achieving high yields and selectivity (Baramov, Hassfeld, Gottfried, Bauer, Herrmann, Said, & Roggan, 2017).Guest-Induced Assembly in Supramolecular Chemistry
Kobayashi et al. (2003) explored the guest-induced assembly of cavitands with 1-iodo-4-methoxybenzene, a molecule structurally similar to 1-Fluoro-4-iodo-2-methoxybenzene. Their research contributes to understanding how different guests can induce the formation of heterodimeric capsules in supramolecular chemistry (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-fluoro-4-iodo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDKZLAZICFOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650219 | |
| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773855-64-4 | |
| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)

![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)
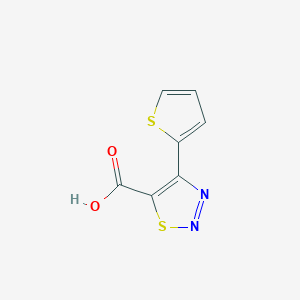
![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)



